Benzofuran-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone
Description
Benzofuran-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone is a heterocyclic compound featuring a benzofuran core linked via a methanone bridge to a piperidine ring substituted with a thiophen-2-yl group. This structure combines aromatic and aliphatic heterocycles, making it a candidate for diverse applications in medicinal and materials chemistry.
Properties
IUPAC Name |
1-benzofuran-2-yl-(4-thiophen-2-ylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S/c20-18(16-12-14-4-1-2-5-15(14)21-16)19-9-7-13(8-10-19)17-6-3-11-22-17/h1-6,11-13H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNHWOQVTFVQLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzofuran-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Formation of Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Formation of Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives.
Coupling Reactions: The final step involves coupling the benzofuran, thiophene, and piperidine rings through a series of nucleophilic substitution reactions, often using reagents like lithium diisopropylamide (LDA) and various halogenated intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzofuran-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to yield various reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the benzofuran and thiophene rings, using reagents like halogens, alkylating agents, and organometallic compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide), organometallic compounds (Grignard reagents).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further explored for their unique properties and applications.
Scientific Research Applications
Benzofuran-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone has a wide range of scientific research applications:
Medicinal Chemistry: The compound is being investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets, including enzymes and receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a tool for probing biological pathways.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzofuran-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The table below compares key structural features, molecular weights, and synthesis yields of the target compound and its analogs:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The dinitrophenylsulfonyl group in 4o () introduces strong electron-withdrawing effects, likely enhancing reactivity in nucleophilic substitution reactions compared to the target compound’s thiophene substituent .
- Thermal Stability : Analogs like 8f () exhibit high melting points (167–169°C), suggesting that benzofuran-oxazole hybrids may have superior thermal stability over piperidine-thiophene derivatives .
Biological Activity
Benzofuran-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound can be structurally characterized as follows:
- Benzofuran moiety : A fused benzene and furan ring that contributes to its biological activity.
- Piperidine ring : A six-membered ring containing nitrogen, which is often associated with various pharmacological effects.
- Thiophene ring : A five-membered ring containing sulfur, enhancing the compound's electronic properties.
Biological Activity Overview
Benzofuran derivatives are known for a wide range of biological activities, including:
- Antimicrobial Activity : Several studies have indicated that benzofuran derivatives exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds similar to this compound have shown effective inhibition against Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Research indicates that benzofuran derivatives can induce apoptosis in cancer cells. The compound's structure may facilitate interactions with cellular targets involved in cancer progression .
- Anti-inflammatory Effects : The presence of the benzofuran scaffold is linked to anti-inflammatory activity, making it a potential candidate for treating inflammatory diseases .
The biological mechanisms underlying the activity of benzofuran derivatives are diverse:
- Inhibition of Enzymatic Pathways : Some studies suggest that these compounds may inhibit specific enzymes involved in disease pathways, such as those related to inflammation and cancer cell proliferation.
- Interaction with Receptors : The piperidine component may allow for interactions with neurotransmitter receptors, potentially contributing to analgesic effects .
Case Studies
- Antimicrobial Efficacy :
- Anticancer Activity :
- Anti-inflammatory Studies :
Data Tables
| Biological Activity | Compound Example | MIC/IC50 Values |
|---|---|---|
| Antimicrobial | Benzofuran derivative (e.g., 6) | MIC = 3.12 μg/mL |
| Anticancer | Benzofuran derivative (e.g., 28) | IC50 = 0.0075 μM |
| Anti-inflammatory | Benzofuran derivative (e.g., 17) | Reduced inflammatory markers |
Q & A
Q. What synthetic routes are commonly employed to prepare benzofuran-piperidine hybrids, and how are intermediates characterized?
Multi-step synthesis protocols often involve coupling benzofuran carboxylic acid derivatives with functionalized piperidines. For example, compounds like (4-(4-Benzylbenzoyl)piperidin-1-yl)(2,4-difluoro-5-hydroxyphenyl)methanone are synthesized via amide coupling using n-hexane/EtOAc (5:5) as eluent, yielding 78% after purification . Key intermediates are validated using 1H-NMR (e.g., aromatic protons at δ 7.2–7.8 ppm and piperidine signals at δ 3.5–4.0 ppm) and HPLC (retention time: 13.036 min; peak area: 95% at 254 nm) .
Q. Which analytical techniques are critical for confirming the purity and structure of these compounds?
Q. How are low-yield reactions optimized in the synthesis of complex derivatives?
Strategies include:
- Solvent Selection : Polar solvents like CHCl3/MeOH improve solubility for coupling reactions .
- Catalyst Screening : Transition-metal catalysts enhance efficiency in heterocyclic ring formation .
- Purification : Gradient elution in column chromatography isolates high-purity products .
Advanced Research Questions
Q. What computational methods predict the biological activity of benzofuran-piperidine derivatives?
- Molecular Docking : Predicts binding modes using PubChem CID structures (e.g., CID-24791139 for piperidinyl methanones) .
- Molecular Dynamics (MD) Simulations : Assesses ligand-protein stability over 100 ns trajectories, identifying key interactions (e.g., hydrogen bonding with catalytic residues) .
- Validation : In vitro assays (e.g., enzyme inhibition) confirm computational predictions .
Q. How are discrepancies in elemental analysis data resolved?
Discrepancies (e.g., C: 72.85% calc. vs. 72.95% obs. ) arise from:
- Residual Solvents : Quantified via thermogravimetric analysis (TGA).
- Incomplete Combustion : Addressed by repeating analyses under oxygen-rich conditions.
- Alternative Techniques : High-resolution mass spectrometry (HRMS) validates molecular formulas .
Q. What strategies address conflicting biological activity data in structure-activity relationship (SAR) studies?
Q. How is X-ray crystallography applied to confirm molecular geometry?
Single-crystal X-ray diffraction resolves bond lengths and angles (e.g., C–C bond precision: ±0.002 Å in benzofuran sulfonates ). Data refinement with SHELXL software (R factor: 0.032) ensures accuracy .
Methodological Tables
Q. Table 1. Representative Synthesis Yields and Characterization Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
